Cas no 68496-04-8 (Dehydro Mefloquine)

Dehydro Mefloquine structure
Nombre del producto:Dehydro Mefloquine
Número CAS:68496-04-8
MF:C17H10F6N2O
Megavatios:372.264524936676
MDL:MFCD05863552
CID:873767
PubChem ID:329773339
Dehydro Mefloquine Propiedades químicas y físicas
Nombre e identificación
-
- [2,8-bis(trifluoromethyl)quinolin-4-yl](pyridin-2-yl)methanol
- alpha-2-pyridinyl-2,8-bis(trifluoromethyl)-4-quinolinemethanol
- Α-2-PYRIDINYL-2,8-BIS(TRIFLUOROMETHYL)-4-QUINOLINEMETHANOL
- (2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanol
- 2,8-Bis[trifluoromethyl]-a-(2-pyridyl)-4-quinolinemethanol
- AB22515
- AC1L2VWT
- AC1Q4K1H
- AG-G-63705
- AGN-PC-005F3H
- AR-1D5281
- MQ-IS
- [2,8-bis(trifluoromethyl)quinolin-4-yl]-pyridin-2-ylmethanol
- UNII-LR2SRP2P6J
- DehydroMefloquine-d5
- 68496-04-8
- DTXSID10988148
- MEFLOQUINE HYDROCHLORIDE IMPURITY B [EP IMPURITY]
- MFCD05863552
- 4-QUINOLINEMETHANOL, .ALPHA.-2-PYRIDINYL-2,8-BIS(TRIFLUOROMETHYL)-
- SCHEMBL8941191
- .ALPHA.-2-PYRIDINYL-2,8-BIS(TRIFLUOROMETHYL)-4-QUINOLINEMETHANOL
- (2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanol, AldrichCPR
- HT 0160010
- [2,8-Bis(trifluoromethyl)-4-quinolinyl](2-pyridinyl)methanol #
- (2,8-Bis(trifluoromethyl)quinolin-4-yl)(pyridin-2-yl)methanol
- 4-Quinolinemethanol, alpha-2-pyridinyl-2,8-bis(trifluoromethyl)-
- (RS)-(2,8-BIS(TRIFLUOROMETHYL)QUINOLIN-4-YL)(PYRIDIN-2-YL)METHANOL
- Dehydro Mefloquine
- LR2SRP2P6J
- MEFLOQUINE HYDROCHLORIDE IMPURITY B (EP IMPURITY)
- Dehydro Mefloquine; a-2-Pyridinyl-2,8-bis(trifluoromethyl)-4-quinolinemethanol; SBC 160,015; (RS)-[2,8-Bis(trifluoromethyl)quinolin-4-yl](pyridin-2-yl)methanol
-
- MDL: MFCD05863552
- Renchi: InChI=1S/C17H10F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h1-8,15,26H
- Clave inchi: LUDFDSXDVJABBT-UHFFFAOYSA-N
- Sonrisas: C1=CC=NC(=C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O
Atributos calculados
- Calidad precisa: 372.0698
- Masa isotópica única: 372.06973192g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 9
- Recuento de átomos pesados: 26
- Cuenta de enlace giratorio: 2
- Complejidad: 483
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.8
- Superficie del Polo topológico: 46Ų
Propiedades experimentales
- PSA: 46.01
Dehydro Mefloquine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB212866-5 g |
(2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanol; . |
68496-04-8 | 5g |
€866.50 | 2023-05-06 | ||
TRC | D229710-500mg |
Dehydro Mefloquine |
68496-04-8 | 500mg |
$138.00 | 2023-05-18 | ||
Apollo Scientific | PC404548-1g |
(2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanol |
68496-04-8 | 1g |
£224.00 | 2025-02-21 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | BBO000013-1G |
(2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanol |
68496-04-8 | 1g |
¥3719.09 | 2023-11-11 | ||
abcr | AB212866-5g |
(2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanol; . |
68496-04-8 | 5g |
€827.70 | 2025-02-17 | ||
1PlusChem | 1P00FI34-500mg |
alpha-2-pyridinyl-2,8-bis(trifluoromethyl)-4-quinolinemethanol |
68496-04-8 | 95% | 500mg |
$134.00 | 2025-03-18 | |
abcr | AB212866-250mg |
(2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanol; . |
68496-04-8 | 250mg |
€139.20 | 2025-02-17 | ||
1PlusChem | 1P00FI34-250mg |
alpha-2-pyridinyl-2,8-bis(trifluoromethyl)-4-quinolinemethanol |
68496-04-8 | 95% | 250mg |
$170.00 | 2025-02-27 | |
Ambeed | A498112-1g |
(2,8-Bis(trifluoromethyl)quinolin-4-yl)(pyridin-2-yl)methanol |
68496-04-8 | 95+% | 1g |
$162.0 | 2024-04-18 | |
A2B Chem LLC | AH22480-500mg |
(2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanol |
68496-04-8 | 95% | 500mg |
$138.00 | 2024-04-19 |
Dehydro Mefloquine Literatura relevante
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
68496-04-8 (Dehydro Mefloquine) Productos relacionados
- 1334369-79-7(3-(2-hydroxy-3-methoxy-2-methylpropyl)-1-phenylurea)
- 1339358-41-6(3-(Pyrazin-2-yl)prop-2-ynoic acid)
- 1804942-88-8(4-(Bromomethyl)-2-(difluoromethyl)-3-fluoro-6-(trifluoromethyl)pyridine)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 1346604-78-1(3',4'-DiMethoxy α-DesMethyl Flurbiprofen)
- 1032821-57-0(Urea, N-[(10,11-dihydro-8-methoxy-5H-dibenzo[a,d]cyclohepten-10-yl)methyl]-)
- 1396846-16-4(N-(2-fluorophenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide)
- 2138004-89-2(4H-1,2,4-Triazole-3-sulfonyl chloride, 5-(3-methylcyclobutyl)-4-propyl-)
- 944524-21-4(1-(2,4-dimethylphenyl)-2-(piperazin-1-yl)ethan-1-one)
- 248-72-6(1,8-diazatetracyclo7.7.0.0^{2,7}.0^{10,15}hexadeca-2(7),3,5,8,10(15),11,13-heptaene)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:68496-04-8)Dehydro Mefloquine

Pureza:99%/99%/99%
Cantidad:1g/5g/10g
Precio ($):183.0/490.0/774.0